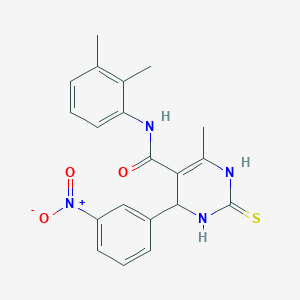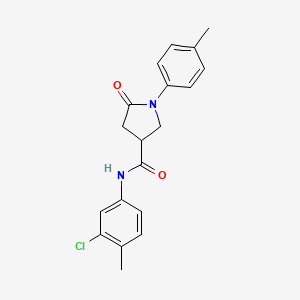
3-(3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl 2,6-dimethoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl 2,6-dimethoxybenzoate: is a chemical compound with the following molecular formula:
C22H18O7
. Its IUPAC name is benzoic acid, 3,4-dimethoxy-, methyl ester . This compound belongs to the class of chromone derivatives and exhibits interesting biological properties.Métodos De Preparación
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common method involves the reaction of 3,5-dimethylphenol with 2,6-dimethoxybenzoyl chloride in the presence of a base (such as pyridine or triethylamine). The resulting intermediate is then cyclized to form the chromone ring system.
Reaction Conditions: The reaction typically occurs under mild conditions, and the choice of solvent and temperature can influence the yield. For industrial-scale production, optimization of reaction parameters is crucial.
Industrial Production Methods: While no specific industrial-scale production methods are widely documented, research laboratories often synthesize this compound for further investigation.
Análisis De Reacciones Químicas
Reactivity:
Oxidation: The chromone ring system can undergo oxidation reactions, leading to the formation of various oxidation products.
Substitution: The phenolic hydroxyl groups are susceptible to substitution reactions.
Ester Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions.
- Oxidizing agents like potassium permanganate (
Oxidation: KMnO4
) or hydrogen peroxide (H2O2
).Substitution: Alkylating agents (e.g., methyl iodide) or nucleophiles (e.g., sodium methoxide).
Ester Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products: The major products depend on the specific reaction conditions and reagents used. Oxidation may lead to the formation of hydroxychromones, while substitution reactions can yield various derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Fluorescent Probes: Chromone derivatives are used as fluorescent probes due to their unique emission properties.
Drug Design: Researchers explore these compounds for potential drug candidates.
Anti-Inflammatory Properties: Some chromones exhibit anti-inflammatory effects.
Antioxidant Activity: The phenolic structure suggests potential antioxidant properties.
Dye Synthesis: Chromones can serve as intermediates in dye synthesis.
Mecanismo De Acción
The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparación Con Compuestos Similares
While there are other chromone derivatives, the unique combination of substituents in 3-(3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl 2,6-dimethoxybenzoate sets it apart. Similar compounds include other chromones and related heterocycles.
Propiedades
Fórmula molecular |
C26H22O7 |
|---|---|
Peso molecular |
446.4 g/mol |
Nombre IUPAC |
[3-(3,5-dimethylphenoxy)-4-oxochromen-7-yl] 2,6-dimethoxybenzoate |
InChI |
InChI=1S/C26H22O7/c1-15-10-16(2)12-18(11-15)32-23-14-31-22-13-17(8-9-19(22)25(23)27)33-26(28)24-20(29-3)6-5-7-21(24)30-4/h5-14H,1-4H3 |
Clave InChI |
VXUDFTMLZLGZCM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=C(C=CC=C4OC)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]-2-ethylbutan-1-one](/img/structure/B11651581.png)

![(6Z)-6-(4-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}-3-methoxybenzylidene)-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11651593.png)
![4-(4-bromophenoxy)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B11651597.png)

![(2E)-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-3-(3-methoxy-4-propoxyphenyl)prop-2-enamide](/img/structure/B11651610.png)
![(5E)-5-[4-(dimethylamino)benzylidene]-1-(4-methoxybenzyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11651624.png)
![17-(4-Chlorophenyl)-1-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B11651636.png)
![(6Z)-2-ethyl-5-imino-6-[3-iodo-5-methoxy-4-(2-phenoxyethoxy)benzylidene]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11651643.png)

![N'-{(1Z)-[2-(benzyloxy)phenyl]methylene}-2-furohydrazide](/img/structure/B11651650.png)
![(6Z)-2-cyclohexyl-6-(furan-2-ylmethylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11651651.png)

![(5Z)-5-[(2,6-dichlorophenyl)methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11651657.png)
